molecular formula C7H5NO5S2 B2549662 4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid CAS No. 731802-17-8

4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid

Cat. No.: B2549662
CAS No.: 731802-17-8
M. Wt: 247.24
InChI Key: WKVNXWCPKKAPFQ-UHFFFAOYSA-N
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Description

4-Methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is a complex organic compound characterized by its thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Its unique chemical properties may be utilized in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical properties.

  • Thiadiazole derivatives: These compounds contain the thiadiazole ring and may have overlapping applications.

Uniqueness: 4-Methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid is unique due to its specific combination of thiazole and thiadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5S2/c1-2-3-5(9)8-15(12,13)7(3)14-4(2)6(10)11/h1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVNXWCPKKAPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731802-17-8
Record name 4-methyl-1,1,3-trioxothieno[3,2-d][1,2]thiazole-5-carboxylic acid
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